2-Chloroisonicotinimidamide acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroisonicotinimidamide acetate is a chemical compound with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Chloroisonicotinimidamide acetate typically involves the reaction of 2-chloronicotinic acid with appropriate reagents. One common method includes esterification of 2-chloronicotinic acid with methanol to form 2-chloromethyl nicotinate, followed by aminolysis with dimethylamine . This method is advantageous due to its mild reaction conditions, simple process, and low production cost.
Analyse Chemischer Reaktionen
2-Chloroisonicotinimidamide acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Chloroisonicotinimidamide acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Chloroisonicotinimidamide acetate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Chloroisonicotinimidamide acetate can be compared with other similar compounds, such as:
2-Chloronicotinic acid: A precursor in its synthesis.
2-Chloro-N,N-dimethylnicotinamide: Another derivative with similar properties.
2-Chloroisonicotinamide: A related compound with different functional groups. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
1253792-37-8 |
---|---|
Molekularformel |
C8H10ClN3O2 |
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
acetic acid;2-chloropyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6ClN3.C2H4O2/c7-5-3-4(6(8)9)1-2-10-5;1-2(3)4/h1-3H,(H3,8,9);1H3,(H,3,4) |
InChI-Schlüssel |
JVDVJZQHQJFZSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CN=C(C=C1C(=N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.